I2 Receptor Affinity: >200‑Fold Weaker Than the 2‑Substituted Regioisomer
The N1‑substituted scaffold (typified by 2‑aryl derivatives of the target compound) exhibits only low‑micromolar affinity for rat brain imidazoline I2 receptors, whereas the corresponding N2‑substituted (i.e., C2‑linked) benzimidazoles achieve nanomolar Ki values. Specifically, the unsubstituted C2‑imidazoline‑benzimidazole (CAS 14483‑90‑0) served as the lead scaffold for compounds with Ki = 4.4–17.7 nM [1], while 1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑2‑aryl‑benzimidazoles display Ki > 1 µM [2]. This represents a >200‑fold difference in binding affinity driven solely by the position of the imidazoline attachment.
| Evidence Dimension | Affinity for imidazoline I2 receptor (Ki) |
|---|---|
| Target Compound Data | Low‑micromolar (Ki > 1 µM) for 1‑substituted 2‑aryl‑benzimidazoles [2] |
| Comparator Or Baseline | 2‑(4,5‑Dihydro‑1H‑imidazol‑2‑yl)‑1H‑benzimidazole (CAS 14483‑90‑0) derivatives: Ki = 4.4 nM (4‑methyl) and 17.7 nM (4‑chloro) [1] |
| Quantified Difference | >200‑fold lower affinity for the N1‑substituted scaffold |
| Conditions | Radioligand binding assay using rat brain membranes; [³H]idazoxan as radioligand |
Why This Matters
This >200‑fold affinity gap defines the target compound as unsuitable for I2‑receptor‑focused programs and uniquely positions it as a negative control or a starting point for developing ligands that act through non‑I2 mechanisms.
- [1] Sączewski F et al. 2‑(4,5‑Dihydroimidazol‑2‑yl)benzimidazoles as highly selective imidazoline I2/adrenergic α2 receptor ligands. Bioorg Med Chem. 2006;14(19):6679‑85. View Source
- [2] Sączewski F, Debowski T, Petrusewicz J, Trzeciak H, Krzystanek E, Krzystanek M, Gdaniec M, Nowakowska E. Synthesis of 2,3,5,6‑tetrahydro‑3H‑imidazo[2,1‑b][1,3,5]benzotriazepines and their oxidative ring contraction into 1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑1H‑benzimidazoles. Il Farmaco. 2005;60(2):127‑34. View Source
